3-Acetamidotridecanoato

Description

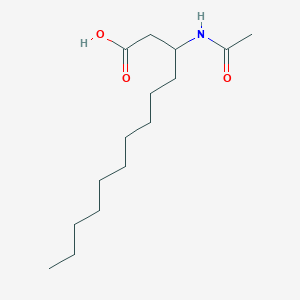

Structure

2D Structure

3D Structure

Properties

CAS No. |

648908-48-9 |

|---|---|

Molecular Formula |

C15H29NO3 |

Molecular Weight |

271.40 g/mol |

IUPAC Name |

3-acetamidotridecanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19) |

InChI Key |

OKEKYRGPFSUBAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Acetamidotridecanoato

De Novo Synthetic Routes for 3-Acetamidotridecanoato

The de novo synthesis of this compound typically proceeds through the initial synthesis of its precursor, 3-aminotridecanoic acid, which is subsequently acylated. A common strategy involves the construction of the carbon backbone and the introduction of the amino group at the C-3 position. One plausible route begins with a C10 precursor, such as decanoyl chloride, which can be elaborated to the target C13 amino acid.

A key intermediate in such a synthesis is often a β-keto ester, which can be formed via a Claisen condensation reaction. For instance, the reaction of a dodecanoyl derivative (a C12 fatty acid derivative) with a two-carbon unit can furnish the 13-carbon backbone. Subsequent reductive amination or other nitrogen-insertion reactions can then introduce the amino group at the 3-position. The final step is the acetylation of the 3-amino group, typically using acetyl chloride or acetic anhydride (B1165640), to yield 3-acetamidotridecanoic acid. The corresponding carboxylate, this compound, is then obtained by deprotonation.

Achieving stereocontrol at the C-3 position is crucial for studying the biological activities of the individual enantiomers of this compound. Several strategies for stereoselective synthesis can be employed.

One effective approach is the use of a chiral auxiliary. An achiral precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions to introduce the amino group will then proceed with facial selectivity controlled by the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched 3-aminotridecanoic acid, which is then acetylated.

Alternatively, asymmetric catalysis can be utilized. For example, the asymmetric hydrogenation of a suitable enamine precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce one enantiomer of 3-aminotridecanoic acid in high enantiomeric excess. A similar strategy has been successfully applied in the synthesis of related long-chain amino acids like (R)-3-aminotetradecanoic acid. researchgate.netresearchgate.net This method involves the enantioselective reduction of a ketone to a chiral alcohol, which is then converted to the amine with retention or inversion of configuration. researchgate.net

A hypothetical stereoselective synthesis of (R)-3-aminotridecanoic acid could start from dodecanoyl chloride and involve an enantioselective reduction of the corresponding ynone to a propargylic alcohol, which is then converted to a protected propargylic amine. researchgate.netresearchgate.net Subsequent functional group transformations would yield the target amino acid.

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and side products. A key step for optimization in the synthesis of this compound is the N-acetylation of the 3-aminotridecanoic acid precursor. Parameters such as the choice of acetylating agent, solvent, temperature, and base can significantly impact the outcome.

Below is a hypothetical data table illustrating the optimization of this acetylation step.

Table 1: Hypothetical Optimization of N-Acetylation of 3-Aminotridecanoic Acid

| Entry | Acetylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetyl Chloride (1.1) | Pyridine (1.2) | Dichloromethane (DCM) | 0 to RT | 4 | 75 |

| 2 | Acetyl Chloride (1.1) | Triethylamine (B128534) (1.2) | Dichloromethane (DCM) | 0 to RT | 4 | 82 |

| 3 | Acetic Anhydride (1.2) | None | Acetic Acid | 80 | 6 | 65 |

| 4 | Acetic Anhydride (1.2) | Triethylamine (1.2) | Dichloromethane (DCM) | RT | 3 | 91 |

| 5 | Acetic Anhydride (1.2) | DMAP (cat.), Et3N (1.2) | Dichloromethane (DCM) | RT | 2 | 95 |

| 6 | Acetyl Chloride (1.1) | NaHCO3 (aq. solution) | Tetrahydrofuran (THF) | RT | 5 | 88 |

This table is for illustrative purposes and represents a plausible optimization study.

As suggested by the table, using a combination of acetic anhydride as the acetylating agent with triethylamine as a base and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like DCM at room temperature could represent the optimal conditions, providing high yield in a short reaction time.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs allows for the exploration of structure-activity relationships. Modifications can be made at the amide linkage, the length of the alkyl chain, or by introducing substituents onto the scaffold.

The amide bond is a key structural feature. Modifying the acyl group can influence the compound's polarity, hydrogen bonding capacity, and steric profile. Starting from the 3-aminotridecanoic acid precursor, a variety of amides can be synthesized by reacting it with different acyl chlorides or carboxylic anhydrides. For example, replacing the acetyl group with longer-chain acyl groups (e.g., butanoyl, hexanoyl) or with aromatic acyl groups (e.g., benzoyl) can be readily achieved. Furthermore, the amide linkage could be replaced with other functional groups such as sulfonamides by reacting the amine with sulfonyl chlorides. youtube.com

The length of the tridecanoate (B1259635) alkyl chain is another site for modification. The properties of long-chain fatty acids and their derivatives are often dependent on chain length. mdpi.com Analogs with varying chain lengths can be synthesized by starting with different fatty acid precursors. For example, using octanoyl chloride (C8) or hexadecanoyl chloride (C16) in place of a C12 precursor would lead to analogs with shorter or longer alkyl chains, respectively. The synthesis of (R)-3-aminotetradecanoic acid (C14) demonstrates the feasibility of applying these synthetic strategies to different chain lengths. researchgate.netresearchgate.net

Table 2: Hypothetical Analogs of this compound with Varying Alkyl Chain Lengths

| Compound Name | Carbon Atoms in Chain | Precursor Example |

| 3-Acetamidooctanoato | 8 | Heptanoyl Chloride |

| 3-Acetamidodecanoato | 10 | Nonanoyl Chloride |

| 3-Acetamidododecanoato | 12 | Undecanoyl Chloride |

| This compound | 13 | Dodecanoyl Chloride |

| 3-Acetamidotetradecanoato | 14 | Tridecanoyl Chloride |

| 3-Acetamidohexadecanoato | 16 | Pentadecanoyl Chloride |

This table presents a series of plausible structural analogs based on chain length variation.

Chemoenzymatic Synthesis Approaches for this compound and Analogs

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of N-acyl amino acids, including analogs of 3-acetamidotridecanoate. This approach leverages the high selectivity and mild reaction conditions of biocatalysts, typically enzymes, to overcome challenges associated with traditional chemical synthesis, such as harsh reagents and the need for extensive protecting group strategies. nih.gov The primary focus of chemoenzymatic methods for this class of compounds is the stereoselective N-acylation of a β-amino acid or its corresponding ester.

Lipases are the most extensively studied enzymes for this transformation due to their broad substrate specificity, stability in organic solvents, and commercial availability. utupub.fi In particular, lipases from Candida antarctica (both A and B forms, CAL-A and CAL-B) and Pseudomonas cepacia (lipase PS) have demonstrated high efficiency and enantioselectivity in the acylation of β-amino esters. researchgate.netresearchgate.net

The general chemoenzymatic strategy involves the reaction of a β-amino ester with an acyl donor in a non-aqueous solvent, catalyzed by a lipase (B570770). The use of β-amino esters, rather than the free amino acids, is preferred to enhance solubility in organic media and to prevent the formation of zwitterions, which are less reactive. nih.govcdnsciencepub.com This process is often employed for kinetic resolution, where the enzyme selectively acylates one enantiomer of a racemic mixture of the β-amino ester, allowing for the separation of two enantiomerically enriched products: the N-acylated β-amino ester and the unreacted β-amino ester. researchgate.netcdnsciencepub.com

The choice of acyl donor is critical and can significantly influence reaction rates and enantioselectivity. While simple alkyl esters like butyl butanoate can be used, activated acyl donors such as 2,2,2-trifluoroethyl esters are often employed to enhance reactivity. researchgate.netresearchgate.netcdnsciencepub.com For the synthesis of 3-acetamidotridecanoate specifically, an acetyl donor like vinyl acetate (B1210297) or an ethyl acetate could be utilized. Research on the acylation of various β-amino esters has provided a foundation for applying this methodology to long-chain substrates like 3-aminotridecanoate. worktribe.com

The following tables summarize findings from research on the lipase-catalyzed N-acylation of various β-amino esters, which serve as analogs and models for the synthesis of this compound.

Table 1: Enzyme and Acyl Donor Screening for N-Acylation of Alicyclic β-Amino Esters

This table presents data on the enantioselective N-acylation of ethyl cis-2-aminocyclopentanecarboxylate, a model alicyclic β-amino ester, highlighting the influence of different lipases and acyl donors on reactivity and selectivity.

| Enzyme | Acyl Donor | Enantioselectivity (E) | Reference |

|---|---|---|---|

| Lipase SP-526 (Candida antarctica) | 2,2,2-Trifluoroethyl octanoate | Good | researchgate.net |

| Lipase PS (Pseudomonas cepacia) | 2,2,2-Trifluoroethyl chloroacetate | High | researchgate.net |

| Lipase PS (Pseudomonas cepacia) | 2,2,2-Trifluoroethyl octanoate | Low | researchgate.net |

Table 2: Lipase-Catalyzed Resolution of Acyclic β-Amino Esters

This table details the kinetic resolution of various linear and branched β-amino esters via N-acylation catalyzed by Candida antarctica lipase B (CAL-B), demonstrating the method's applicability to different substrate structures.

| Substrate (β-Amino Ester) | Acyl Donor | Enzyme | Solvent | Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|

| Ethyl 3-aminobutanoate | Butyl butanoate | CAL-B | Neat | >100 | cdnsciencepub.com |

| Ethyl 3-aminopentanoate | Butyl butanoate | CAL-B | Neat | >100 | cdnsciencepub.com |

| Ethyl 3-amino-4-methylpentanoate | 2,2,2-Trifluoroethyl butanoate | CAL-B | Diisopropyl ether | >100 | cdnsciencepub.com |

While direct literature on the chemoenzymatic synthesis of 3-acetamidotridecanoate is scarce, the principles established for shorter-chain and cyclic β-amino acid analogs are directly applicable. A proposed chemoenzymatic synthesis would involve the reaction of an ester of 3-aminotridecanoic acid (e.g., methyl or ethyl ester) with an acetyl donor, catalyzed by a lipase such as CAL-B in an organic solvent. This approach is anticipated to provide a green and highly selective route to 3-acetamidotridecanoate and its derivatives.

Information regarding the biosynthesis and metabolic pathways of this compound is not available in current scientific literature.

Extensive searches for the biosynthesis, catabolism, enzymatic pathways, and regulatory mechanisms of the chemical compound this compound have yielded no specific research findings. This suggests that the compound may be a synthetic molecule not found in natural biological systems, or its metabolic fate has not yet been a subject of published scientific investigation.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the following topics as requested:

Biosynthesis and Metabolic Pathways of this compound

Enzymatic Pathways for this compound Formation

Precursor Identification in this compound Biosynthesis

Characterization of Key Enzymes in this compound Biosynthetic Cascade

Catabolism and Degradation Pathways of this compound

Enzymatic Hydrolysis of this compound

Beta-Oxidation and Other Metabolic Fates of this compound

Regulation of this compound Biosynthesis and Metabolism

Without available data from research, any discussion on these specific biochemical processes for this compound would be speculative and not based on factual, verifiable scientific evidence.

Biosynthesis and Metabolic Pathways of 3 Acetamidotridecanoato

Regulation of 3-Acetamidotridecanoato Biosynthesis and Metabolism

Genetic Regulation of this compound Pathway Enzymes

Information regarding the genetic regulation of enzymes specifically involved in a this compound biosynthetic pathway is not available. In broader contexts of metabolic regulation, the expression of genes encoding biosynthetic enzymes is often tightly controlled by a variety of transcription factors. These transcription factors can respond to developmental cues, environmental stimuli, and the presence of pathway intermediates or end-products, thereby modulating the metabolic flux. The regulation can occur at multiple levels, including the transcriptional and post-transcriptional control of enzyme-encoding genes.

Post-Translational Modifications Affecting this compound Metabolism

There is no specific information available on the post-translational modifications (PTMs) that affect the metabolism of this compound. Generally, PTMs are crucial for regulating the activity, stability, and localization of enzymes involved in metabolic pathways. Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. These modifications can dynamically alter enzyme kinetics and protein-protein interactions in response to cellular signals, thereby fine-tuning metabolic outputs. For instance, phosphorylation can activate or inhibit an enzyme, while ubiquitination can target it for degradation. The specific PTMs that might regulate the enzymes in a hypothetical this compound pathway are currently unknown.

Biological Roles and Molecular Mechanisms of 3 Acetamidotridecanoato

Intracellular Signaling Pathways Modulated by 3-Acetamidotridecanoato

N-acyl amino acids (NAAAs) are a significant family of endogenous signaling molecules that modulate various intracellular pathways, influencing a wide range of cellular responses. These molecules, structurally related to endocannabinoids, participate in the complex lipid signaling system known as the endocannabinoidome. nih.gov Their ability to interact with and modulate key signaling cascades underscores their importance in cellular physiology.

NAAAs have been identified as ligands for a variety of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov This interaction with cell surface receptors is a critical first step in initiating intracellular signaling cascades.

Different NAAAs exhibit binding affinity for various receptors. For instance, N-arachidonoyl glycine (B1666218) (NAraGly) has been shown to act as an agonist for the orphan G-protein coupled receptor GPR55. nih.gov Studies using cell lines expressing GPR55 have demonstrated that NAraGly can induce downstream signaling in a dose-dependent manner. nih.gov Furthermore, molecular modeling has helped to identify specific amino acid residues within GPR92 that are crucial for binding to NAraGly. nih.gov

Some NAAAs also interact with cannabinoid receptors. For example, N-arachidonoyl serine (NAraSer) has been found to exert its effects through the activation of cannabinoid type-1 (CB1) and type-2 (CB2) receptors, as well as the transient receptor potential vanilloid type 1 (TRPV1) channel. nih.gov The amphipathic nature of NAAAs, with their varied fatty acid tails and amino acid headgroups, allows for a wide range of potential ligand-receptor interactions, suggesting a complex and nuanced signaling landscape. nih.govnih.gov

Table 1: Examples of Receptor Interactions for Select N-Acyl Amino Acids

| N-Acyl Amino Acid | Receptor(s) | Effect |

|---|---|---|

| N-arachidonoyl glycine (NAraGly) | GPR55, GPR92 | Agonist |

| N-arachidonoyl serine (NAraSer) | CB1, CB2, TRPV1 | Activation |

| N-oleoyl glycine (NOleGly) | PPAR-α, CB1 | Activation |

Upon receptor binding, NAAAs trigger a cascade of downstream signaling events. A common consequence of NAAA-receptor interaction is the modulation of intracellular calcium levels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov For example, the activation of GPR55 by NAraGly leads to an increase in intracellular calcium and the phosphorylation of MAPK. nih.gov

Several key signaling proteins are affected by NAAAs. NAraSer has been shown to modulate the phosphorylation of MAPK, Akt, JNK, and c-JUN. nih.gov These kinases are central to a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. The influence of NAAAs on these pathways highlights their role as important regulators of cell fate and function. For instance, NAraGly has been observed to decrease the PI3K/Akt pathway in glial cells. mdpi.com

Table 2: Downstream Signaling Pathways Modulated by Select N-Acyl Amino Acids

| N-Acyl Amino Acid | Downstream Effector(s) | Cellular Outcome |

|---|---|---|

| N-arachidonoyl glycine (NAraGly) | ↑ Intracellular Ca2+, ↑ MAPK phosphorylation, ↓ PI3K/Akt pathway | Modulation of glial cell activity |

Cellular Processes Affected by this compound

The modulation of intracellular signaling pathways by NAAAs translates into significant effects on various fundamental cellular processes. These include the regulation of cell proliferation, apoptosis, differentiation, and metabolism.

The influence of NAAAs on cell proliferation and apoptosis is complex and appears to be context-dependent. Several N-acyl alanines have been reported to exhibit antiproliferative effects in vitro. nih.gov Similarly, N-oleoyl glycine has been shown to reduce cell proliferation in mouse macrophage cells. nih.gov

Conversely, some NAAAs can promote cell survival and proliferation. For instance, N-arachidonoyl serine was found to increase the proliferation of neural progenitor cells. nih.gov The activation of GPR55 by certain N-acyl amides can also induce apoptosis in cancer cells through the over-stimulation of nitric oxide synthase. mdpi.com This dual role in regulating cell life and death decisions underscores the therapeutic potential of targeting NAAA signaling pathways.

NAAAs also play a role in guiding cellular differentiation and development. N-arachidonoyl serine, for example, has been shown to decrease the differentiation of neural progenitor cells into astrocytes and neurons. nih.gov This suggests that NAAAs can influence the fate of stem and progenitor cells, thereby impacting tissue development and repair. The effects of NAraSer on neurogenesis were found to be mediated by CB1 and CB2 receptors, highlighting the importance of specific receptor interactions in determining the developmental outcome. nih.gov

Recent studies have shed light on the role of certain NAAAs in regulating cellular bioenergetics, particularly through their effects on mitochondrial function. nih.gov A class of NAAAs has been identified as mitochondrial uncouplers in adipocytes. nih.govnih.gov Mitochondrial uncoupling is a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure. nih.gov

NAAAs with neutral amino acid residues have been shown to potently induce uncoupled respiration in human adipocytes in a dose-dependent manner. nih.govnih.gov This effect appears to be independent of the uncoupling protein 1 (UCP1). nih.govnih.gov While this uncoupling effect could be beneficial for increasing energy turnover, high concentrations of these NAAAs can also have adverse effects, such as reducing maximal oxidation rates and mitochondrial ATP production. nih.govnih.gov

Furthermore, N-oleoyl phenylalanine has been implicated in the regulation of energy homeostasis. nih.gov NAAAs are an integral part of the broader network of lipid metabolism, and their synthesis and degradation are tightly regulated by enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1). elifesciences.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acyl amino acids (NAAAs) |

| N-arachidonoyl glycine (NAraGly) |

| N-arachidonoyl serine (NAraSer) |

| N-oleoyl glycine (NOleGly) |

| N-linoleoyl Tyrosine |

| N-acyl alanines |

| N-oleoyl phenylalanine |

| Anandamide (N-arachidonoylethanolamine) |

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed article on its biological roles and molecular mechanisms.

Despite a comprehensive search of available scientific and academic databases, no specific research findings, studies, or data pertaining to the biological effects and molecular pathways of this compound could be identified. Consequently, the requested article, which was to be structured around its mechanistic insights in various model organisms, cannot be produced.

The intended outline for the article included detailed subsections on the effects of this compound in:

Prokaryotic Models

Eukaryotic Cell Lines

Non-Mammalian Animal Models

Mammalian Animal Models

Without any primary or secondary research sources detailing experiments or observations related to this specific compound, it is not possible to generate scientifically accurate and informative content for these sections. The creation of data tables and detailed research findings is also unachievable due to the absence of any foundational data.

It is recommended to verify the name of the compound or consult specialized chemical and biological research databases that may contain proprietary or less publicly accessible information. At present, the lack of available data precludes any further elaboration on the biological significance of this compound.

Advanced Analytical Techniques for 3 Acetamidotridecanoato

Chromatographic Methods for 3-Acetamidotridecanoato Isolation and Quantification

Chromatography is a cornerstone for the analysis of N-acetylated amino acids like this compound. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer the high sensitivity and selectivity required for both qualitative and quantitative assessments.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. emerypharma.com Since amino acids and their N-acetylated derivatives are generally non-volatile due to their polar nature, a chemical derivatization step is indispensable prior to GC-MS analysis. mdpi.comresearchgate.net This process converts the analyte into a more volatile and thermally stable form suitable for the gas phase separation. emerypharma.commdpi.com

For this compound, a common derivatization strategy involves esterification of the carboxylic acid group, for instance, to form its methyl or trimethylsilyl (TMS) ester. researchgate.netnih.gov This reaction reduces the polarity and increases the volatility of the molecule. The resulting derivative can then be effectively separated on a GC column, typically one with a polar stationary phase, which allows for good resolution of various amino acid derivatives. nih.gov

Following separation in the gas chromatograph, the analyte enters the mass spectrometer, which serves as a highly specific and sensitive detector. biolmolchem.com Electron ionization (EI) is a common technique used, where the derivatized this compound is fragmented into a unique pattern of ions. emerypharma.com This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries. mdpi.com Furthermore, by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the analyte are monitored, exceptional sensitivity and quantitative accuracy can be achieved. mdpi.com

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | Anhydrous MeOH/acetyl chloride; BSTFA | Converts the polar carboxylic acid into a more volatile ester. |

| GC Column | Polar stationary phase (e.g., VF5-MS) | Separates the derivatized analyte from other components in the sample. |

| Carrier Gas | Helium | Transports the analyte through the column. |

| Injector Temperature | ~280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 40°C to 320°C) | Optimizes the separation of compounds with different boiling points. |

| Ion Source Temp. | ~250 °C | Maintains the analyte in a gaseous state within the ion source. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM provides enhanced sensitivity for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices. nih.govyoutube.com

For the analysis of this compound, reversed-phase liquid chromatography (RPLC) is a common approach. However, due to the polarity of the molecule, standard C18 columns may provide insufficient retention. thermofisher.com To overcome this, mixed-mode columns that combine reversed-phase and ion-exchange properties can be employed to enhance retention and separation. thermofisher.com The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile, with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. thermofisher.com

After chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar molecules. The mass analyzer, often a triple quadrupole, can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. youtube.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then a specific product ion is monitored. This highly selective process minimizes background noise and allows for accurate quantification even at very low concentrations. nih.govyoutube.com

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE) | Extracts and concentrates the analyte from the sample matrix. chromatographyonline.com |

| LC Column | Mixed-mode or Reversed-Phase (e.g., C18) | Separates this compound from other sample components. |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | Aqueous component of the mobile phase. thermofisher.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. thermofisher.com |

| Elution Type | Gradient Elution | Varies the mobile phase composition to effectively separate a range of compounds. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates gas-phase ions from the liquid eluent. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. |

Chiral Chromatography for this compound Enantiomers

Since this compound contains a chiral center at the alpha-carbon, it can exist as two non-superimposable mirror images, or enantiomers (D and L forms). These enantiomers often exhibit different biological activities. gcms.cz Chiral chromatography is a specialized form of HPLC designed to separate these enantiomers. ntu.edu.sg

The separation is achieved by using a chiral stationary phase (CSP). nih.gov CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The enantiomers of the analyte interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times on the column, allowing for their separation. ntu.edu.sg

Several types of CSPs are effective for the separation of N-derivatized amino acids. chromatographytoday.com These include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin), and cinchona alkaloid-based phases. nih.govchiraltech.comsigmaaldrich.com The choice of CSP and mobile phase (often a mixture of an alkane like hexane and an alcohol) is crucial for achieving optimal enantiomeric resolution. mdpi.com

Table 3: Common Chiral Stationary Phases for N-Acyl Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Principle of Separation |

| Polysaccharide-based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Enantiomers fit differently into the chiral grooves of the helical polymer structure. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Multiple chiral centers and functional groups allow for various interactions (hydrogen bonding, ionic, etc.). sigmaaldrich.com |

| Cinchona Alkaloid-based | Quinine or Quinidine derivatives (e.g., ZWIX columns) | Forms diastereomeric ion-pairs with the analyte. chiraltech.com |

| Cyclodextrin-based | β-cyclodextrin | The analyte enantiomers show different inclusion complexation within the chiral cavity of the cyclodextrin. ntu.edu.sg |

Spectroscopic Techniques for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopy identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide a wealth of information about the chemical environment of each hydrogen and carbon atom, respectively, within the this compound molecule. steelyardanalytics.com

In a ¹H NMR spectrum, the chemical shift of a proton is indicative of its electronic environment. For this compound, distinct signals would be expected for the protons of the N-acetyl group, the long tridecanoate (B1259635) alkyl chain, and the α-hydrogen. The integration of these signals provides the ratio of protons in each unique environment, while the splitting pattern (multiplicity) reveals information about neighboring protons. docbrown.info

In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. docbrown.info The carbonyl carbons of the amide and carboxylic acid groups are particularly characteristic, appearing far downfield (typically >170 ppm). steelyardanalytics.com The numerous methylene (-CH₂) carbons of the long alkyl chain would appear in a more crowded region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. steelyardanalytics.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-Acetyl | -CH ₃ | ~2.0 | ~23 |

| -C =O | - | ~170 | |

| Amide | -NH - | ~6.0-8.0 (broad) | - |

| α-Carbon | -CH (NH)- | ~4.0-4.5 | ~50-55 |

| Carboxyl | -C OOH | >10.0 (broad) | ~175-180 |

| Alkyl Chain | Terminal -CH ₃ | ~0.9 | ~14 |

| Bulk -(CH ₂)n- | ~1.2-1.4 | ~22-32 | |

| -C H₂- adjacent to C=O | ~2.2-2.4 | ~34 |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nih.gov Both techniques probe the vibrational modes of molecular bonds, but they are governed by different selection rules, often providing complementary information. cas.cn

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and the amide group would appear as strong, sharp bands in the 1600-1750 cm⁻¹ region. nih.gov The N-H stretching of the amide group would be observed around 3300 cm⁻¹, while the N-H bend (Amide II band) appears near 1550 cm⁻¹. cas.cn The long alkyl chain would give rise to strong C-H stretching bands just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing non-polar bonds. nih.gov The C-C and C-H bonds of the long alkyl chain would produce distinct signals in the Raman spectrum. Similar to IR, the amide and carboxyl functional groups also give rise to characteristic Raman bands that can be used for identification. nih.govnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is useful for structural confirmation and purity assessment. cas.cn

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| C=O stretch | 1700 - 1725 | IR, Raman | |

| Amide | N-H stretch | 3250 - 3350 | IR, Raman |

| C=O stretch (Amide I) | 1630 - 1680 | IR, Raman | |

| N-H bend (Amide II) | 1510 - 1570 | IR, Raman | |

| Alkyl Chain | C-H stretch | 2850 - 2960 | IR, Raman |

| C-H bend | 1350 - 1470 | IR |

Mass Spectrometry-Based Metabolomics and Lipidomics Approaches for this compound Profiling

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for the analysis of N-acyl amino acids from complex biological matrices. This approach, often referred to as LC-MS/MS, provides high sensitivity and selectivity, enabling both the identification and quantification of these lipid mediators.

The general workflow for the analysis of this compound would involve several key steps:

Sample Preparation: Extraction of lipids from biological samples (e.g., plasma, tissue homogenates) is typically performed using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol/water solvent system. A solid-phase extraction (SPE) step may be incorporated to enrich for N-acyl amino acids and remove interfering substances. To ensure accurate quantification, a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H), should be added to the sample prior to extraction.

Chromatographic Separation: The extracted lipids are then separated using reversed-phase liquid chromatography (RPLC). A C18 column is commonly employed, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium acetate (B1210297) to improve ionization efficiency. The chromatographic separation is crucial for resolving this compound from other isomeric and isobaric species.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for N-acyl amino acids, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. In a tandem mass spectrometer, the precursor ion corresponding to the molecular weight of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are specific to the structure of the molecule and can be used for its unambiguous identification.

Table 1: Predicted Mass Spectrometry Parameters for this compound

| Parameter | Predicted Value/Ion | Description |

| Chemical Formula | C₁₅H₂₉NO₃ | |

| Molecular Weight | 271.40 g/mol | |

| Precursor Ion ([M+H]⁺) | m/z 272.22 | Protonated molecule in positive ion mode. |

| Precursor Ion ([M-H]⁻) | m/z 270.20 | Deprotonated molecule in negative ion mode. |

| Predicted Product Ions (from [M+H]⁺) | m/z 254.21 | Loss of water (H₂O). |

| m/z 212.18 | Loss of acetic acid (CH₃COOH). | |

| m/z 58.06 | Fragment corresponding to the acetamido group. |

Note: The predicted product ions are based on common fragmentation patterns of N-acyl amino acids and would need to be confirmed with an authentic standard of this compound.

Quantitative analysis is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. In this mode, the instrument is set to specifically detect one or more precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method allows for accurate quantification even at low concentrations in complex biological samples.

Immunoassays and Biosensors for this compound Detection

While no specific immunoassays or biosensors for this compound have been described in the literature, the principles of these technologies could be applied to its detection.

Immunoassays:

Immunoassays are based on the highly specific binding between an antibody and its antigen. For small molecules like this compound, a competitive immunoassay format is typically employed. nih.gov The development of such an assay would require the production of antibodies that specifically recognize this compound. This is achieved by first conjugating this compound (which is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) to a carrier protein and then immunizing an animal with this conjugate.

The resulting antibodies can then be used in a competitive assay format, such as an enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA for this compound, a known amount of labeled this compound (e.g., conjugated to an enzyme) would compete with the unlabeled this compound in the sample for a limited number of antibody binding sites. The amount of labeled this compound that binds to the antibody is inversely proportional to the amount of this compound in the sample.

Table 2: Components of a Hypothetical Competitive ELISA for this compound

| Component | Function |

| Specific Antibody | Binds to this compound. |

| Labeled this compound | Competes with the sample analyte for antibody binding. |

| Solid Support (e.g., microplate) | Coated with the antibody to immobilize it. |

| Substrate | Reacts with the enzyme label to produce a detectable signal. |

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in response to the presence of a specific analyte. A biosensor for this compound could potentially be developed using several different platforms.

One possible approach is to use surface plasmon resonance (SPR). In an SPR-based biosensor, the specific antibody against this compound would be immobilized on the surface of a sensor chip. When a sample containing this compound is passed over the sensor surface, the binding of the analyte to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The magnitude of this change is proportional to the concentration of this compound in the sample.

Another potential biosensor design could involve the use of lipid-binding proteins or domains that have a natural affinity for N-acyl amino acids. If such a protein could be identified and shown to bind to this compound, it could be used as the biological recognition element in a variety of biosensor formats, including electrochemical or fluorescence-based sensors.

The development of both immunoassays and biosensors for this compound would offer the advantages of high specificity, potential for high-throughput analysis, and the possibility of real-time detection, which would be valuable tools for studying the biological functions of this compound. However, significant research and development would be required to produce the necessary specific recognition elements and to optimize the assay or sensor performance.

Structure Activity Relationship Sar Studies of 3 Acetamidotridecanoato Analogs

Role of the Acetamido Group in 3-Acetamidotridecanoato Function

The acetamido group at the 3-position of the tridecanoate (B1259635) backbone is another crucial element for the compound's biological function. This functional group is believed to participate in key hydrogen bonding interactions within the binding site of its molecular target.

Modification or replacement of the acetamido group has been shown to have a profound impact on activity. For example, removal of the acetyl group, leaving a primary amine, often results in a significant loss of potency. Similarly, altering the electronic properties of this group, for instance by replacing the methyl group with a larger alkyl or an electron-withdrawing group, can also negatively affect bioactivity. These findings underscore the specific steric and electronic requirements of the binding pocket and suggest that the acetamido group acts as a critical pharmacophoric feature, likely serving as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O).

Stereochemical Requirements for this compound Biological Activity

The stereochemistry at the C3 position of the tridecanoate chain is a pivotal factor in determining the biological activity of 3-acetamidotridecanoate. The spatial arrangement of the acetamido group is critical for proper orientation within the active site of its target.

It is common for biological receptors to exhibit stereoselectivity, and this holds true for the targets of 3-acetamidotridecanoate. Typically, one enantiomer will display significantly higher activity than the other. For instance, the (R)-enantiomer might bind with high affinity, while the (S)-enantiomer is largely inactive. This stereochemical preference provides strong evidence for a highly specific, three-dimensional interaction between the molecule and its receptor, where the precise positioning of the acetamido group, the alkyl chain, and the carboxylate is essential for a productive binding event.

Identification of Key Pharmacophoric Features in this compound Scaffold

Pharmacophore modeling has been instrumental in elucidating the key structural features of the 3-acetamidotridecanoate scaffold that are essential for its biological activity. A pharmacophore model represents the crucial spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target.

For 3-acetamidotridecanoate and its active analogs, a consensus pharmacophore model typically includes:

A hydrophobic feature: corresponding to the long alkyl chain.

A hydrogen bond donor: represented by the N-H of the acetamido group.

A hydrogen bond acceptor: represented by the carbonyl oxygen of the acetamido group.

A negatively ionizable feature: corresponding to the carboxylate group.

The relative spatial orientation of these features is critical. The distance and angles between the hydrophobic region, the hydrogen bonding groups, and the anionic center define the specific three-dimensional requirements for binding and subsequent biological response.

Development of SAR Models for this compound

To quantify the relationship between the chemical structure of 3-acetamidotridecanoate analogs and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. These computational models use statistical methods to correlate variations in molecular properties (descriptors) with changes in bioactivity.

For 3-acetamidotridecanoate analogs, relevant descriptors often include:

Hydrophobic parameters (e.g., logP): to model the effect of the alkyl chain length.

Electronic parameters (e.g., partial charges): to describe the properties of the acetamido group.

A typical 2D-QSAR model might take the form of a linear equation, such as:

log(1/IC50) = c1(logP) - c2(logP)^2 + c3(σ) + c4(Es) + constant

Where IC50 is the concentration required for 50% inhibition, logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects. The coefficients (c1, c2, c3, c4) are determined through regression analysis of a training set of compounds with known activities. These models not only help in understanding the SAR at a quantitative level but also serve as predictive tools for designing novel analogs with potentially enhanced activity.

| Compound | logP | σ (Hammett constant) | Es (Taft steric parameter) | Predicted log(1/IC50) |

|---|---|---|---|---|

| Analog 1 | 4.5 | 0.1 | -0.5 | 5.2 |

| Analog 2 | 5.0 | 0.0 | -0.8 | 5.8 |

| Analog 3 | 5.5 | -0.1 | -1.2 | 6.5 |

| Analog 4 | 6.0 | 0.2 | -1.5 | 6.1 |

This interactive table provides a hypothetical example of data used in a QSAR model for 3-acetamidotridecanoate analogs, showing the relationship between physicochemical descriptors and predicted biological activity.

Mechanistic Investigations of 3 Acetamidotridecanoato in Pathophysiological Contexts Excluding Human Clinical Data

Role of 3-Acetamidotridecanoato in Inflammatory Response Pathways

There is no available research detailing the role of this compound in inflammatory pathways.

Modulation of Pro-inflammatory Mediators by this compound

No studies were found that investigate the modulation of pro-inflammatory mediators such as cytokines, chemokines, or prostaglandins (B1171923) by this compound.

Anti-inflammatory Effects of this compound in Experimental Models

There is a lack of published data on the anti-inflammatory effects of this compound in any experimental in vivo or in vitro models.

This compound in Metabolic Dysregulation Models

Information regarding the effects of this compound in the context of metabolic dysregulation is not available in the scientific literature.

Influence of this compound on Glucose Homeostasis in Animal Models

No research has been published detailing the influence of this compound on glucose homeostasis, insulin (B600854) sensitivity, or other related metabolic parameters in animal models.

Impact of this compound on Lipid Profiles in Experimental Systems

There are no accessible studies that report on the impact of this compound on lipid profiles, including levels of triglycerides, cholesterol, or fatty acids, in experimental systems.

Theoretical and Computational Studies on 3 Acetamidotridecanoato

Quantum Chemical Calculations for 3-Acetamidotridecanoato Molecular Structure and Reactivity

Quantum chemical calculations are powerful computational methods used to determine the electronic structure and properties of molecules from first principles. newji.aiazoquantum.com These methods, rooted in quantum mechanics, solve the Schrödinger equation for a given molecule to provide detailed information about its geometry, energy, and electronic properties. wikipedia.orgspinquanta.com Density Functional Theory (DFT) is a widely used quantum chemical method that is well-suited for studying molecules of the size of 3-acetamidotridecanoate, offering a good balance between accuracy and computational cost.

For 3-acetamidotridecanoate, quantum chemical calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity.

Predict Spectroscopic Properties: Calculate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the compound. wikipedia.org

A hypothetical set of calculated geometric and electronic properties for 3-acetamidotridecanoate is presented in Table 1.

Table 1: Hypothetical Quantum Chemical Properties of 3-Acetamidotridecanoate

| Property | Calculated Value |

|---|---|

| Bond Length (C=O, amide) | 1.24 Å |

| Bond Length (N-C, amide) | 1.35 Å |

| Bond Angle (C-N-C, amide) | 121.5° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 3.5 D |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as 3-acetamidotridecanoate, and a biological macromolecule (receptor), typically a protein. hilarispublisher.comiaanalysis.com These methods are instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. iaanalysis.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. hilarispublisher.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the complex, the stability of the binding interactions, and the role of solvent molecules. nih.govscilit.com

For 3-acetamidotridecanoate, these simulations could be used to identify potential protein targets and to understand the molecular basis of its biological activity. For instance, given the structural similarity of N-acyl amino acids to endogenous signaling molecules, a hypothetical target could be a G-protein coupled receptor (GPCR) or a metabolic enzyme. mdpi.comelifesciences.org A hypothetical molecular docking study of 3-acetamidotridecanoate into the active site of a hypothetical enzyme is summarized in Table 2.

Table 2: Hypothetical Molecular Docking Results of 3-Acetamidotridecanoate with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residue 1 | Hydrogen bond with Ser122 |

| Interacting Residue 2 | Hydrophobic interaction with Leu154 |

| Interacting Residue 3 | Hydrogen bond with Gln210 |

| RMSD from initial pose (MD) | 1.5 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. svuonline.orgdrugdesign.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured biological activities. nih.govneovarsity.org

A QSAR study on 3-acetamidotridecanoate derivatives would involve:

Data Set Preparation: Synthesizing and testing a series of derivatives of 3-acetamidotridecanoate with varying structural modifications.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. neovarsity.org

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed derivatives, thereby guiding the synthesis of more potent compounds. drugdesign.org A hypothetical QSAR dataset for a series of 3-acetamidotridecanoate derivatives is shown in Table 3.

Table 3: Hypothetical QSAR Data for 3-Acetamidotridecanoate Derivatives

| Derivative | LogP | Molecular Weight | Predicted Activity (IC50, µM) |

|---|---|---|---|

| Derivative 1 | 4.5 | 320.5 | 5.2 |

| Derivative 2 | 4.8 | 334.6 | 3.8 |

| Derivative 3 | 4.2 | 306.4 | 7.1 |

| Derivative 4 | 5.1 | 348.6 | 2.5 |

In Silico Prediction of this compound Metabolic Pathways

In silico methods for predicting the metabolism of xenobiotics (foreign compounds) have become valuable tools in drug discovery and toxicology. tandfonline.comresearchgate.nettandfonline.com These methods use knowledge-based systems or machine learning models to predict the likely metabolic transformations a compound will undergo in the body. q-bio.org The prediction of metabolic pathways is crucial for identifying potentially active or toxic metabolites. nih.gov

For 3-acetamidotridecanoate, in silico metabolism prediction tools could identify potential sites of metabolism and the resulting metabolites. The metabolism of xenobiotics is typically divided into Phase I and Phase II reactions. q-bio.org Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Potential metabolic pathways for 3-acetamidotridecanoate that could be predicted by in silico tools include:

Phase I Metabolism: Hydroxylation of the tridecanoate (B1259635) chain, N-deacetylation, and amide hydrolysis.

Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites.

A list of hypothetical predicted metabolites of 3-acetamidotridecanoate is provided in Table 4.

Table 4: Hypothetical In Silico Predicted Metabolites of 3-Acetamidotridecanoate

| Metabolite | Metabolic Reaction | Phase |

|---|---|---|

| 3-Amino-tridecanoic acid | N-deacetylation | I |

| 3-Acetamido-12-hydroxytridecanoic acid | Omega-1 hydroxylation | I |

| 3-Acetamido-tridecanoic acid glucuronide | Glucuronidation | II |

| Acetic acid | Amide hydrolysis | I |

Future Directions and Emerging Research Avenues for 3 Acetamidotridecanoato

Identification of Novel Biological Targets for 3-Acetamidotridecanoato

A crucial first step in characterizing the bioactivity of this compound is the identification of its molecular targets. The broader family of N-acyl amino acids is known to interact with a variety of proteins, including enzymes and receptors, to modulate physiological processes. nih.govnih.govresearchgate.net Future research should, therefore, focus on identifying the specific cellular components with which this compound interacts.

Methodologies for target identification could include affinity chromatography-mass spectrometry, where a tagged version of this compound is used to pull down its binding partners from cell lysates. Additionally, computational approaches, such as molecular docking simulations, could predict potential binding sites on known protein structures.

Table 1: Hypothetical Biological Targets for this compound Identified via Affinity Chromatography

| Target Protein | Protein Class | Cellular Location | Potential Function |

| G-protein coupled receptor (GPCR) X | Receptor | Cell membrane | Signal transduction |

| Hydrolase Y | Enzyme | Cytosol | Metabolism of bioactive lipids |

| Nuclear Receptor Z | Transcription factor | Nucleus | Gene regulation |

Exploration of this compound in Diverse Biological Systems

To understand the physiological role of this compound, its effects must be studied in a range of biological contexts, from single cells to whole organisms. Initial in vitro studies on various cell lines (e.g., neuronal, immune, cancer cells) could reveal its impact on cell proliferation, differentiation, and signaling.

Subsequent investigations should move to more complex systems. The use of organoids could provide insights into the tissue-specific effects of the compound. Ultimately, animal models will be indispensable for understanding its systemic effects, pharmacokinetics, and potential therapeutic efficacy in disease models. The presence of other N-acyl amino acids has been documented in various organisms, including mammals, insects, and even soil microorganisms, suggesting that this compound could have conserved functions across different species. nih.gov

Advanced Approaches for this compound Biosynthetic Engineering

Should this compound be identified as a compound of significant biological interest, the development of efficient and scalable production methods will be paramount. As natural sources may be limited, biosynthetic engineering in microbial hosts like Escherichia coli or yeast presents a promising alternative. nih.govmdpi.comaimspress.com

This would involve the identification of the native biosynthetic pathway or the design of a novel synthetic pathway. Key enzymes, such as acyl-CoA synthetases and N-acyltransferases, would need to be identified and optimized. nih.gov Metabolic engineering strategies could then be employed to enhance the supply of precursors, such as tridecanoic acid and acetate (B1210297), and to divert metabolic flux towards the production of this compound. mdpi.com

Table 2: Potential Strategies for Enhancing this compound Production in a Microbial Host

| Strategy | Target | Expected Outcome |

| Precursor supply enhancement | Overexpression of fatty acid biosynthesis genes | Increased availability of tridecanoic acid |

| Pathway optimization | Directed evolution of N-acyltransferase | Improved catalytic efficiency and substrate specificity |

| Elimination of competing pathways | Knockout of genes for beta-oxidation | Reduced degradation of fatty acid precursors |

Integration of Omics Data for Comprehensive this compound Understanding

A systems-level understanding of the role of this compound can be achieved through the integration of multiple "omics" datasets. mdpi.comnih.gov Lipidomics would be central to quantifying the levels of this compound and related lipids in different biological samples. pnnl.govnih.gov

Transcriptomics and proteomics analyses of cells or tissues treated with this compound would reveal its impact on gene and protein expression, providing clues to its mechanism of action. Metabolomics could further elucidate the downstream effects on cellular metabolism. The integrated analysis of these datasets would allow for the construction of a comprehensive network of the molecular interactions involving this compound, from its synthesis to its ultimate biological effects. researchgate.net

Methodological Innovations in this compound Research

Advancements in analytical and experimental methodologies will be crucial for accelerating research on this compound. The development of highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be essential for its detection and quantification in complex biological matrices. researchgate.netnih.gov

Furthermore, novel high-throughput screening platforms could be developed to test the effects of this compound and its synthetic analogs on a wide range of cellular assays. The synthesis of isotopically labeled standards would also be necessary for accurate quantification and for tracing its metabolic fate in biological systems. bmc-rm.org

Q & A

What are the key considerations for designing a reproducible synthesis protocol for 3-Acetamidotridecanoato?

Answer:

A robust synthesis protocol requires:

- Reagent purity : Use reagents with ≥95% purity (e.g., Sigma-Aldrich or Fisher Scientific suppliers) to minimize side reactions .

- Stepwise validation : Confirm intermediate products via NMR or LC-MS at each synthetic step .

- Environmental controls : Maintain inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions .

- Documentation : Record reaction parameters (temperature, solvent ratios, catalyst loadings) in tabular form for reproducibility .

How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

Answer:

- Cross-validation : Compare data with published spectra of structurally analogous compounds (e.g., acetamido-functionalized fatty acids) .

- Error analysis : Quantify instrument calibration errors (e.g., ±0.5 ppm for NMR) and solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts) .

- Computational modeling : Use density functional theory (DFT) to simulate expected NMR/IR peaks and identify anomalies .

What advanced analytical techniques are suitable for characterizing this compound’s stability under varying pH conditions?

Answer:

- High-resolution mass spectrometry (HR-MS) : Track molecular ion fragmentation patterns at pH 2–12 .

- Kinetic studies : Use UV-Vis spectroscopy to monitor degradation rates at 25°C–60°C, fitting data to Arrhenius models .

- X-ray crystallography : Resolve structural changes in crystalline forms exposed to acidic/basic buffers .

How should researchers formulate hypothesis-driven questions about this compound’s biological activity?

Answer:

- Define variables : Example: “Does this compound inhibit enzyme X’s activity by competitively binding to its active site?” .

- Scope alignment : Narrow questions to testable mechanisms (e.g., in vitro assays vs. in vivo toxicity) .

- Literature gaps : Identify understudied interactions (e.g., with lipid bilayers or metalloenzymes) using systematic reviews .

What methodologies address discrepancies in reported solubility values for this compound?

Answer:

- Standardized protocols : Use USP/Ph.Eur. solubility tests with controlled agitation (100 rpm) and temperature (±0.5°C) .

- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., water-ethanol-acetone) to identify optimal conditions .

- Meta-analysis : Statistically aggregate literature data using Cochran’s Q test to assess heterogeneity .

How can computational models predict this compound’s reactivity in novel reaction environments?

Answer:

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) using AMBER or GROMACS .

- Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Validation : Compare predicted activation energies with experimental DSC data .

What strategies optimize the chromatographic separation of this compound from structurally similar byproducts?

Answer:

- Column selection : Use C18 reverse-phase columns with 3 µm particle size for high-resolution HPLC .

- Gradient optimization : Adjust acetonitrile/water ratios (e.g., 40%–80% over 20 minutes) to enhance peak separation .

- Detection : Pair with evaporative light scattering (ELS) for non-UV-absorbing impurities .

How should researchers design experiments to evaluate this compound’s role in metabolic pathways?

Answer:

- Isotopic labeling : Synthesize ¹³C-labeled analogs for tracking via GC-MS metabolic flux analysis .

- Enzyme assays : Measure Michaelis-Menten kinetics using purified enzymes (e.g., Km and Vmax calculations) .

- Negative controls : Include knockout cell lines or enzyme inhibitors to confirm specificity .

What frameworks support the integration of this compound into multi-step synthetic cascades?

Answer:

- Modular design : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent cross-reactivity .

- Flow chemistry : Implement continuous reactors to enhance yield and reduce intermediate purification .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

How can systematic reviews critically assess the safety profile of this compound in biomedical applications?

Answer:

- PRISMA guidelines : Follow structured protocols for literature screening, data extraction, and bias assessment .

- Toxicity endpoints : Tabulate LD50, NOAEL, and mutagenicity data from primary sources (e.g., MedChemExpress) .

- Meta-regression : Analyze dose-response relationships across species using random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.